3'-O-phosphonatoadenosine

Antibacterial Peptidoglycan Biosynthesis Enzyme Inhibition

3'-O-Phosphonatoadenosine (CAS 135245-29-3) is the dianionic organophosphate oxoanion that results from the removal of two protons from the phosphate group of 3'-adenylic acid (3'-AMP); it is the major species at physiological pH 7.3 and is defined as a human and mouse metabolite. Chemically, it is a purine ribonucleoside 3'-monophosphate derivative with a molecular weight of 345.21 g/mol, characterized by a phosphonate group at the 3'-position of the ribose sugar, distinguishing it from the more common 5'-AMP and 2'-AMP positional isomers.

Molecular Formula C10H12N5O7P-2
Molecular Weight 345.21 g/mol
CAS No. 135245-29-3
Cat. No. B11930372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-phosphonatoadenosine
CAS135245-29-3
Molecular FormulaC10H12N5O7P-2
Molecular Weight345.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1
InChIKeyLNQVTSROQXJCDD-KQYNXXCUSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Phosphonatoadenosine (CAS 135245-29-3) Procurement Guide: Definition, Chemical Identity & Baseline Profile


3'-O-Phosphonatoadenosine (CAS 135245-29-3) is the dianionic organophosphate oxoanion that results from the removal of two protons from the phosphate group of 3'-adenylic acid (3'-AMP); it is the major species at physiological pH 7.3 and is defined as a human and mouse metabolite [1]. Chemically, it is a purine ribonucleoside 3'-monophosphate derivative with a molecular weight of 345.21 g/mol, characterized by a phosphonate group at the 3'-position of the ribose sugar, distinguishing it from the more common 5'-AMP and 2'-AMP positional isomers [1].

Why 3'-O-Phosphonatoadenosine Cannot Be Substituted with Generic Adenosine Monophosphates


Generic substitution with other adenosine monophosphate isomers (e.g., 2'-AMP or 5'-AMP) or with deoxyadenosine analogs fails because the specific 3'-O-phosphonate moiety confers distinct biochemical recognition and functional activity profiles. The 3'-position is critical for binding to specific enzyme active sites, such as the MurM ligase in Streptococcus pneumoniae [1] and for acting as a P-site inhibitor of adenylyl cyclase [2]. Altering the position or replacing the phosphonate with a phosphate group fundamentally changes the compound's ability to serve as a substrate, inhibitor, or metabolic intermediate, leading to erroneous experimental outcomes in assays designed for the 3'-monophosphate species.

Quantitative Differentiation Evidence for 3'-O-Phosphonatoadenosine Against Closest Analogs


MurM Ligase Inhibition: 3'-Phosphonate Adenosine Analogs vs. Phosphonamide Analogs

Adenosine 3'-phosphonate analogues inhibit the tRNA-dependent ligase MurM from Streptococcus pneumoniae, whereas phosphonamide analogues designed to mimic the transition state show no inhibition [1]. Within the 3'-phosphonate series, a 2'-deoxyadenosine analogue exhibited an IC50 of 100 µM [1]. This establishes that the adenosine 3'-phosphonate core is essential for MurM engagement and that the absence of the 2'-hydroxyl group does not abolish activity, providing a structural lead for further optimization.

Antibacterial Peptidoglycan Biosynthesis Enzyme Inhibition

Adenylyl Cyclase P-Site Inhibition: 3'-AMP Derivatives vs. 2',5'-Dideoxyadenosine

2'-Deoxyadenosine 3'-monophosphate acts as a potent P-site inhibitor of adenylyl cyclase in human platelet preparations, whereas 2',5'-dideoxyadenosine and compound SQ 22536 also show inhibition but with different potencies [1]. The 3'-monophosphate group is a key structural determinant for this class of inhibitors, with 2'-deoxyadenosine 3'-monophosphate demonstrating activity in intact cells, suggesting an intracellular site of action [1].

Signal Transduction cAMP Regulation Enzyme Inhibition

Endogenous Metabolite Status: Human/Mouse Metabolite vs. Synthetic Non-Metabolizable Analogs

3'-O-phosphonatoadenosine (as 3'-AMP(2-)) is classified as a human and mouse metabolite, playing a role in endogenous purine nucleotide metabolism [1]. In contrast, many structurally related phosphonate analogs (e.g., clodronate, etidronate) are strictly synthetic and do not occur naturally in mammalian systems [2]. This endogenous status makes 3'-O-phosphonatoadenosine a valuable reference standard for LC-MS/MS metabolomics studies and for investigating physiological nucleotide pools, whereas synthetic analogs are limited to xenobiotic applications.

Metabolomics Biomarker Discovery Endogenous Compound

Optimized Application Scenarios for 3'-O-Phosphonatoadenosine Based on Quantitative Evidence


Development of Novel Antibacterial Agents Targeting MurM Ligase

Based on direct evidence that adenosine 3'-phosphonate analogues inhibit S. pneumoniae MurM while phosphonamide analogues are inactive [1], 3'-O-phosphonatoadenosine serves as a validated starting scaffold for structure-activity relationship (SAR) studies. Researchers can use this compound to design next-generation inhibitors of the Fem ligase family, a target linked to high-level penicillin resistance.

Probing P-Site Inhibition of Adenylyl Cyclase in Platelet Signaling

Class-level evidence demonstrates that 3'-AMP derivatives act as intracellular P-site inhibitors of adenylyl cyclase in human platelets [2]. 3'-O-Phosphonatoadenosine is therefore suitable for in vitro and cellular assays investigating cAMP-dependent signal transduction pathways, platelet aggregation control, and the pharmacological modulation of adenylyl cyclase activity.

Endogenous Metabolite Quantification and Biomarker Discovery

As a verified human and mouse metabolite [3], 3'-O-phosphonatoadenosine is an essential analytical reference standard for targeted metabolomics workflows. Its use ensures accurate identification and quantification of 3'-AMP levels in biological matrices using LC-MS/MS or NMR, supporting studies on purine metabolism, renal function, and metabolic disorders where endogenous nucleotide levels are perturbed.

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